molecular formula C10H21N3O2 B1462661 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 1153252-65-3

2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B1462661
CAS No.: 1153252-65-3
M. Wt: 215.29 g/mol
InChI Key: YCBNAGXBTZBBPZ-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C10H21N3O2 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-15-7-4-12-10(14)8-13-5-2-9(11)3-6-13/h9H,2-8,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBNAGXBTZBBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors and enzymes, pharmacological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 208.26 g/mol. The compound features a piperidine ring, an amino group, and an acetamide moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits significant biological activity due to its ability to interact with various receptors and enzymes in the body. It has been studied for its potential therapeutic roles in treating conditions such as:

  • Neurological Disorders : Potential neuroactive properties have been suggested, particularly in relation to mood disorders.
  • Cancer : Preliminary studies indicate that it may inhibit certain cancer cell lines through mechanisms involving receptor modulation.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Activity Description
Receptor Interaction Binds to specific neurotransmitter receptors, potentially influencing mood and cognition.
Enzyme Inhibition May inhibit enzymes involved in cancer cell proliferation, suggesting a role in oncology.
Neuroactivity Exhibits properties that could be beneficial in treating anxiety and depression.

Pharmacological Studies

Pharmacological studies have focused on the binding affinity of this compound to various receptors. These studies are crucial for understanding its pharmacodynamics and therapeutic potential.

Case Studies

  • Neuropharmacology : In vitro studies have shown that the compound can modulate serotonin receptors, which may contribute to its antidepressant effects.
  • Oncology Research : Initial findings suggest that it may act as a PLK4 inhibitor, which is relevant for cancer treatment strategies targeting centriole duplication .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to structurally similar compounds:

Compound Name Molecular Formula Key Features
2-(4-Aminopiperidin-1-yl)acetamideC_{9}H_{12}N_{2}OLacks methoxyethyl group; potential neuroactivity
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideC_{14}H_{20}N_{4}OContains piperazine; studied for antidepressant effects
2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamideC_{12}H_{17}N_{3}O_{2}Similar structure; potential applications in analgesics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.